molecular formula C18H18O B1595425 2,6-Diphenylcyclohexanone CAS No. 37904-84-0

2,6-Diphenylcyclohexanone

Cat. No.: B1595425
CAS No.: 37904-84-0
M. Wt: 250.3 g/mol
InChI Key: JHMUMWBKYPMOLI-UHFFFAOYSA-N
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Description

2,6-Diphenylcyclohexanone is a cyclohexanone derivative with two phenyl groups attached at the 2 and 6 positions of the cyclohexanone ring. This compound is known for its unique structural properties and its role as a starting material in various chemical syntheses. It is often used in organic chemistry research due to its interesting photochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diphenylcyclohexanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Another method involves the photochemical reaction of 2,6-diphenylcyclohexanol. This process involves the irradiation of the alcohol in the presence of a photosensitizer, leading to the formation of the ketone through a photodecarbonylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylcyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield 2,6-diphenylcyclohexanol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2,6-Diphenylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of complex organic molecules. Its photochemical properties make it a subject of interest in studies of photoreactivity and photodecarbonylation.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

2,6-Diphenylcyclohexanone can be compared with other similar compounds such as:

    2,6-Dimethylcyclohexanone: Similar in structure but with methyl groups instead of phenyl groups. It exhibits different reactivity and photochemical properties.

    2-Phenylcyclohexanone: Contains only one phenyl group, leading to different chemical behavior and applications.

    2,6-Diphenylcyclohexanol: The alcohol derivative of this compound, which can be used as a precursor in the synthesis of the ketone.

The uniqueness of this compound lies in its dual phenyl substitution, which imparts distinct photochemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,6-diphenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUMWBKYPMOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347254
Record name 2,6-diphenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37904-84-0
Record name 2,6-diphenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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